molecular formula C18H27NO2 B8307636 Tert-butyl 1-benzyl-4-methylpiperidine-4-carboxylate

Tert-butyl 1-benzyl-4-methylpiperidine-4-carboxylate

Cat. No. B8307636
M. Wt: 289.4 g/mol
InChI Key: YZPNKNQPHISDIB-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

A solution of tert-butyl 1-benzyl-4-methylpiperidine-4-carboxylate (4.7 g, 18 mmol) in diethyl ether (47 mL) was cooled at 0° C. and to this was added lithium tetrahydroaluminate (990 mg, 25 mmol) portion-wise. The reaction mixture was warmed to ambient temperature and stirred vigorously for 1 hour. The mixture was then cooled to 0° C. and a 1N solution of sodium hydroxide (6 mL) was added dropwise to the reaction mixture producing a white precipitate. The mixture was filtered and the solids were washed with ethyl acetate (100 mL). The combined filtrate was separated and the aqueous portion was extracted with ethyl acetate (2×50 mL). The combined organic portions were dried over sodium sulfate, filtered, concentrated in vacuo, and purified flash chromatography (silica, 80 g, ISCO, 45-100% ethyl acetate in heptane) to afford the title compound as a white solid, which was used in the next step without any further purification (2.7 g, 67%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH3:21])([C:14](OC(C)(C)C)=[O:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[AlH4-].[Li+].[OH-].[Na+]>C(OCC)C>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH2:14][OH:15])([CH3:21])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)OC(C)(C)C)C
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
990 mg
Type
reactant
Smiles
[AlH4-].[Li+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
producing a white precipitate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified flash chromatography (silica, 80 g, ISCO, 45-100% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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